molecular formula C18H18Cl2F2N2 B12916545 (3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 820983-96-8

(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12916545
CAS No.: 820983-96-8
M. Wt: 371.2 g/mol
InChI Key: YMNGOMBMDQBZQA-INIZCTEOSA-N
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Description

(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with two 2-chloro-4-fluorobenzyl groups. It has gained significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Amines, thiols, aprotic solvents, mild to moderate temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-chlorobenzyl)pyrrolidin-3-amine
  • N,N-Bis(4-fluorobenzyl)pyrrolidin-3-amine
  • N,N-Bis(2-chloro-4-fluorobenzyl)piperidin-3-amine

Uniqueness

(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

820983-96-8

Molecular Formula

C18H18Cl2F2N2

Molecular Weight

371.2 g/mol

IUPAC Name

(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C18H18Cl2F2N2/c19-17-7-14(21)3-1-12(17)10-24(16-5-6-23-9-16)11-13-2-4-15(22)8-18(13)20/h1-4,7-8,16,23H,5-6,9-11H2/t16-/m0/s1

InChI Key

YMNGOMBMDQBZQA-INIZCTEOSA-N

Isomeric SMILES

C1CNC[C@H]1N(CC2=C(C=C(C=C2)F)Cl)CC3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1CNCC1N(CC2=C(C=C(C=C2)F)Cl)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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